Cefadroxil anhydrous, L-

Catalog No.
S523059
CAS No.
144790-28-3
M.F
C16H17N3O5S
M. Wt
363.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cefadroxil anhydrous, L-

CAS Number

144790-28-3

Product Name

Cefadroxil anhydrous, L-

IUPAC Name

(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11+,15+/m0/s1

InChI Key

BOEGTKLJZSQCCD-HUFXEGEASA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cefadroxil anhydrous, L-; Cefadroxil, L-; Cefadroxil;

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O

Description

The exact mass of the compound Cefadroxil anhydrous, L- is 363.0889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of cephalosporin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity

Cefadroxil anhydrous, L- is a broad-spectrum antibiotic belonging to the cephalosporin class []. Research has explored its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae []. Studies have investigated its bactericidal effects, meaning it kills bacteria rather than inhibiting their growth [].

Mechanism of Action

Scientific research has focused on understanding how Cefadroxil anhydrous, L- disrupts bacterial cell wall synthesis. It inhibits the action of enzymes called penicillin-binding proteins (PBPs), which are essential for building the bacterial cell wall []. This weakens the cell wall, leading to bacterial cell death [].

Drug Delivery and Pharmacokinetics

Research efforts are underway to optimize the delivery and efficacy of Cefadroxil anhydrous, L-. Studies have explored different formulations, such as nanoparticles, to improve drug delivery and target specific bacterial populations []. Pharmacokinetic studies investigate how the body absorbs, distributes, metabolizes, and excretes the drug, which is crucial for optimizing treatment regimens [].

Resistance Mechanisms

Research is ongoing to address the development of bacterial resistance to Cefadroxil anhydrous, L-. Studies examine how bacteria develop mechanisms to evade the drug's effects, such as producing enzymes that degrade the antibiotic []. Understanding these resistance mechanisms is vital for developing new strategies to combat bacterial infections.

Cefadroxil anhydrous, L-, also known as L-Cefadroxil, is a broad-spectrum antibiotic belonging to the cephalosporin class []. It is effective against a variety of Gram-positive and some Gram-negative bacteria []. Cefadroxil is a semisynthetic antibiotic derived from cephalexin, another cephalosporin antibiotic []. It is significant in scientific research due to its effectiveness in treating bacterial infections, particularly in cases where other antibiotics may be ineffective [].


Molecular Structure Analysis

Cefadroxil anhydrous, L- has a complex molecular structure with several key features (Figure 1). It contains a bicyclic ring system consisting of a beta-lactam ring and a dihydrothiazine ring, which are essential for its antibiotic activity []. Additionally, the molecule possesses an amino group, a carboxylic acid group, and a phenylacetyl side chain. The stereochemistry at positions 6 and 7 of the bicyclic ring system is designated as (6R, 7R), indicating the L-configuration []. This specific configuration is crucial for the antibiotic's efficacy [].


Chemical Reactions Analysis

Synthesis

Cefadroxil is typically synthesized through a multi-step chemical process starting from 7-ACA (7-aminocephalosporanic acid) []. The specific details of the synthesis are proprietary but likely involve acylation and cyclization reactions to obtain the final product [].

Decomposition

Cefadroxil can degrade under certain conditions, such as exposure to high temperatures or strong acids or bases. The exact decomposition products are not fully characterized but may include various organic fragments and inorganic compounds depending on the decomposition process [].

Other Relevant Reactions

Cefadroxil interacts with bacterial peptidoglycan synthesis, a critical process for bacterial cell wall formation. The beta-lactam ring in cefadroxil binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting the formation of the peptidoglycan layer. This ultimately leads to cell death in the bacteria [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₆H₁₇N₃O₅S []
  • Molecular Weight: 363.4 g/mol []
  • Melting Point: 118°C (reported value may vary) []
  • Solubility: Soluble in water, slightly soluble in methanol, practically insoluble in ethanol []
  • Stability: Relatively stable under neutral conditions, degrades in acidic or basic environments []

As mentioned previously, cefadroxil acts as a bactericidal antibiotic by inhibiting bacterial cell wall synthesis. The beta-lactam ring in its structure mimics the natural substrate for PBPs, enzymes involved in peptidoglycan cross-linking. This competitive binding prevents PBPs from performing their function, leading to the formation of abnormal and weakened cell walls. The weakened cell wall can no longer withstand the internal pressure of the bacterial cell, resulting in cell death [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-2.1

Exact Mass

363.0889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

08N128E9PI

Other CAS

144790-28-3

Wikipedia

L-cefadroxil

Dates

Modify: 2023-08-15
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15: Lin H, King N. Demonstration of functional dipeptide transport with expression of PEPT2 in guinea pig cardiomyocytes. Pflugers Arch. 2007 Mar;453(6):915-22. Epub 2006 Nov 21. PubMed PMID: 17120020.
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17: Thongpoon C, Liawruangrath B, Liawruangrath S, Wheatley RA, Townshend A. Flow injection chemiluminescence determination of cefadroxil using potassium permanganate and formaldehyde system. J Pharm Biomed Anal. 2006 Sep 18;42(2):277-82. PubMed PMID: 16766156.
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